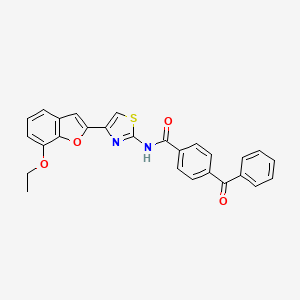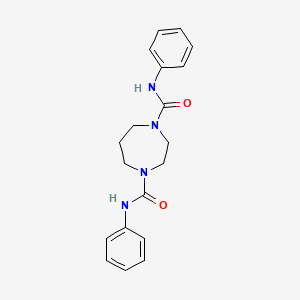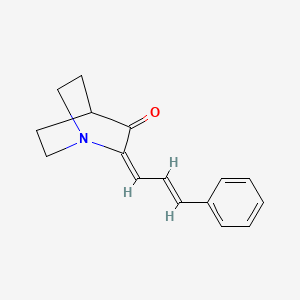
2-((cyanomethyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((cyanomethyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide” is a complex organic molecule. It contains several functional groups including a cyanomethylthio group, a quinazoline group, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The cyanomethylthio group would likely contribute to the polarity of the molecule, while the quinazoline and carboxamide groups could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The cyanomethylthio group could potentially undergo reactions with electrophiles, while the quinazoline and carboxamide groups could participate in various condensation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure and the functional groups present. For example, the presence of the cyanomethylthio group could potentially increase the compound’s polarity and solubility in polar solvents .科学的研究の応用
Tautomerism in Heterocyclic Compounds
The study of tautomerism in side-chain derivatives of n-heterocycles, including compounds structurally similar to 2-((cyanomethyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide, reveals the existence of tautomeric equilibria. This phenomenon is essential in understanding the chemical and biological properties of these compounds. Such equilibria significantly influence the molecular structure and reactivity, impacting their application in drug design and development (Mondelli & Merlini, 1966).
Heterocyclization for Therapeutic Agents
The synthesis of heterocyclic compounds through reactions involving cyanoselenoacetamide showcases the chemical versatility of related structures. These synthetic pathways offer routes to create novel therapeutic agents, including antimicrobial and antifungal medications. The ability to generate diverse heterocyclic frameworks is pivotal for the discovery of new drugs with potential applications in treating various diseases (Dyachenko & Vovk, 2013).
Antimicrobial Activity
The synthesis of compounds blending quinazolinone and thiazolidinone elements demonstrates significant antimicrobial properties. This research underscores the potential of such compounds in developing new antibacterial and antifungal therapies. By elucidating the structural requirements for antimicrobial activity, these studies contribute to the broader field of medicinal chemistry, aiming to address the growing challenge of antibiotic resistance (Desai, Dodiya, & Shihora, 2011).
Synthesis of 2-Oxazolines
The transformation of thioamides into 2-oxazolines demonstrates an efficient synthetic route for the production of compounds with potential biological activity. This method highlights the importance of developing versatile chemical reactions that can be applied to the synthesis of a wide range of heterocyclic compounds, including those with potential pharmacological applications (Goud & Pathak, 2012).
特性
IUPAC Name |
2-(cyanomethylsulfanyl)-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-2-12-24-20(27)17-8-9-18-19(15-17)25-22(29-14-11-23)26(21(18)28)13-10-16-6-4-3-5-7-16/h3-9,15H,2,10,12-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGCNBWOWKYMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#N)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((cyanomethyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

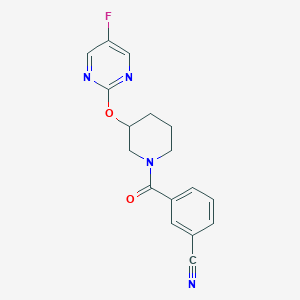
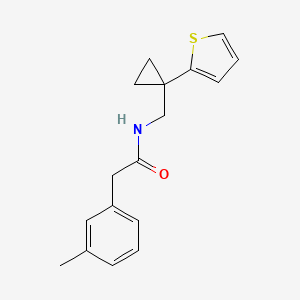
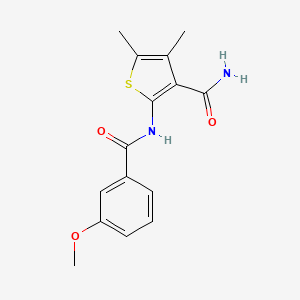
![3-[1-(3,4-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2897227.png)
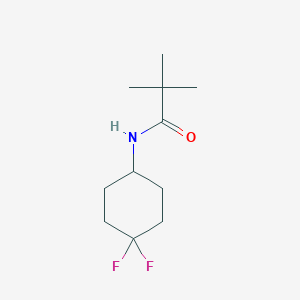
![2-[[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2897229.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2897231.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2897232.png)
![N-(3,4-difluorophenyl)-N-(4-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2897234.png)
![2-Chloro-1-[(1R,2R)-2-thiophen-3-ylcyclopropyl]ethanone](/img/structure/B2897235.png)

